molecular formula C22H25NO3 B3037623 [(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate CAS No. 50656-88-7

[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate

Cat. No.: B3037623
CAS No.: 50656-88-7
M. Wt: 351.4 g/mol
InChI Key: GCUXPQRWLZDZQJ-NXNFSMPISA-N
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Description

The compound contains an 8-azabicyclo[3.2.1]octane core, which is a common structure in many biologically active molecules, including some alkaloids . The compound also contains a benzyl group and a benzoate ester, which could potentially influence its physical properties and reactivity .


Molecular Structure Analysis

The compound has several stereocenters, which means it can exist as multiple stereoisomers . The (1S,2R,3S,5S,6R) notation indicates the configuration of these stereocenters .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the bicyclic structure, benzyl group, and benzoate ester in this compound could influence its properties .

Scientific Research Applications

  • Relative Configuration and Absolute Structure : A study by Brzezinski et al. (2013) explored the relative configuration and absolute structure of isomeric compounds similar to the one , demonstrating the application of crystallography in understanding the molecular conformation and interactions such as hydrogen bonding and π-π interactions (Brzezinski et al., 2013).

  • Crystal Structure Analysis : Wu et al. (2015) synthesized and characterized a structurally related compound, providing insights into its absolute molecular configuration through X-ray crystallography. The study highlighted the importance of intermolecular hydrogen bonding in stabilizing the molecule’s conformation (Wu et al., 2015).

  • Stereoselective Synthesis and Conformation : The work by Mao et al. (2014) presented a novel approach for the stereoselective synthesis of hydroxylated isotropanes, which are structurally related to the compound . This study underscores the significance of stereochemistry in the synthesis of complex organic molecules (Mao et al., 2014).

  • Conformationally Rigid Analogs : Research by Kubyshkin et al. (2009) focused on synthesizing conformationally rigid analogs of bioactive compounds, demonstrating the role of structural rigidity in biological activity. This research can provide insights into the design of new molecules with specific biological functions (Kubyshkin et al., 2009).

  • Pharmacological Applications : A study by Kim et al. (2003) explored the synthesis and pharmacology of isotropane derivatives as dopamine uptake inhibitors. This research highlights the potential therapeutic applications of structurally similar compounds in treating conditions related to neurotransmitter regulation (Kim et al., 2003).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. The 8-azabicyclo[3.2.1]octane core is present in many biologically active compounds, so this compound could have interesting properties .

Properties

IUPAC Name

[(1S,2R,3S,5S,6R)-2-benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-23-18-14-21(26-22(25)16-10-6-3-7-11-16)19(23)13-20(24)17(18)12-15-8-4-2-5-9-15/h2-11,17-21,24H,12-14H2,1H3/t17-,18+,19+,20+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXPQRWLZDZQJ-NXNFSMPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C(C1CC2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@@H]([C@@H]([C@@H]1C[C@H]2OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Reactant of Route 3
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate
Reactant of Route 6
[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate

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